7,9-Dichloro-2-(4-methoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
7,9-Dichloro-2-(4-methoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (CAS: 303061-34-9) is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core. The molecule is substituted at positions 2 and 5 with 4-methoxyphenyl and 4-methylphenyl groups, respectively, and contains chlorine atoms at positions 7 and 8. This compound’s structural complexity and functional group diversity make it a candidate for pharmaceutical exploration, particularly in targeting central nervous system (CNS) disorders or inflammatory pathways .
Properties
CAS No. |
303061-34-9 |
|---|---|
Molecular Formula |
C24H20Cl2N2O2 |
Molecular Weight |
439.3 g/mol |
IUPAC Name |
7,9-dichloro-2-(4-methoxyphenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C24H20Cl2N2O2/c1-14-3-5-16(6-4-14)24-28-22(19-11-17(25)12-20(26)23(19)30-24)13-21(27-28)15-7-9-18(29-2)10-8-15/h3-12,22,24H,13H2,1-2H3 |
InChI Key |
NAAKUXWEAANKQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C(=CC(=C5)Cl)Cl |
Origin of Product |
United States |
Biological Activity
7,9-Dichloro-2-(4-methoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a synthetic compound with a complex chemical structure that has garnered interest in the field of medicinal chemistry. Its molecular formula is and it features multiple aromatic rings and halogen substituents, which are often associated with biological activity. This article aims to explore the biological activity of this compound, including its potential therapeutic effects and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula :
- SMILES Notation :
CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C(=CC(=C5)Cl)Cl - InChI :
InChI=1S/C24H20Cl2N2O2/c1-14-3-5-16(6-4-14)24-28-22(19-11-17(25)12-20(26)23(19)30-24)13-21(27-28)15-7-9-18(29-2)10-8-15/h3-12,22,24H,13H2,1-2H3
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 439.09746 | 204.5 |
| [M+Na]+ | 461.07940 | 224.3 |
| [M+NH4]+ | 456.12400 | 214.1 |
| [M+K]+ | 477.05334 | 214.6 |
| [M-H]- | 437.08290 | 213.1 |
Anticancer Potential
Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, research has shown that various pyrazolo[1,5-c]benzoxazine derivatives can induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of oncogenic signaling pathways .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Similar compounds have been reported to inhibit cell cycle progression in cancer cells.
- Induction of Apoptosis : The activation of apoptotic pathways can lead to programmed cell death in malignant cells.
- Antioxidant Activity : Some derivatives demonstrate the ability to scavenge free radicals, potentially reducing oxidative stress within cells.
Case Studies and Research Findings
A study published in ResearchGate highlighted the screening of a drug library that identified novel anticancer compounds through multicellular spheroid models . Although specific data on this compound was not detailed in this study, the methodologies employed suggest a promising avenue for future research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Detailed Analysis of Substituent Effects
4-Chlorophenyl (Compound 1): Chlorine’s electron-withdrawing nature may stabilize the molecule but reduce solubility. 4-Nitrophenyl (Compound 2): Nitro group’s strong electron withdrawal could enhance reactivity in electrophilic substitution or receptor binding. Pyridinyl (Compounds 4, 15): Nitrogen in the aromatic ring improves aqueous solubility and enables hydrogen bonding, critical for target interactions.
Position 2 Substituents :
- All analogs retain 4-methoxyphenyl or similar groups, suggesting the methoxy moiety is critical for maintaining solubility and π-π stacking interactions.
Halogen Variations: Bromine (Compound 15) introduces larger atomic radius vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
